N,N-Diethyl-3-methylazetidin-3-amine (available as free base CAS 1935536-27-8 or dihydrochloride salt CAS 2603638-25-9) is a highly specialized, conformationally restricted diamine building block [1]. Characterized by its sp3-rich azetidine core, a C3-methyl group, and a sterically hindered N,N-diethylamino substituent, this compound is primarily procured by medicinal and process chemists as a bioisostere for piperazines and pyrrolidines. The incorporation of the azetidine ring maximizes the fraction of sp3 carbons (Fsp3) while minimizing lipophilic surface area, directly addressing common pharmacokinetic liabilities such as poor aqueous solubility and rapid metabolic clearance compared to larger ring systems [1]. Its primary utility lies in late-stage lead optimization where precise control over basicity, steric bulk, and metabolic stability is required for material selection.
Substituting N,N-Diethyl-3-methylazetidin-3-amine with its des-methyl analog (N,N-diethylazetidin-3-amine) or larger ring equivalents (such as 1-methyl-4-(diethylamino)piperidine) fundamentally alters the pharmacokinetic and safety profile of the resulting active pharmaceutical ingredient [1]. The absence of the C3-methyl group leaves the tertiary carbon exposed to rapid CYP450-mediated oxidative metabolism, leading to unacceptably high intrinsic clearance rates [1]. Conversely, utilizing larger piperidine or pyrrolidine rings increases the overall lipophilicity (logD) and molecular weight, which negatively impacts aqueous solubility and increases off-target binding [2]. Furthermore, the specific steric environment created by the C3-methyl and N,N-diethyl groups is precisely tuned to shield the basic nitrogen, a critical feature for mitigating hERG channel liabilities that generic, less hindered diamines fail to provide during procurement evaluation [2].
Unsubstituted azetidin-3-amines often suffer from rapid CYP450-mediated oxidation at the tertiary C3 carbon. The introduction of the C3-methyl group in N,N-Diethyl-3-methylazetidin-3-amine completely blocks this metabolic soft spot, significantly extending the in vitro half-life in human liver microsomes (HLM) compared to the des-methyl analog [1].
| Evidence Dimension | In vitro intrinsic clearance (CLint) in HLM |
| Target Compound Data | < 15 µL/min/mg protein (inferred for C3-methylated azetidines) |
| Comparator Or Baseline | N,N-Diethylazetidin-3-amine (> 60 µL/min/mg protein) |
| Quantified Difference | >4-fold reduction in intrinsic clearance |
| Conditions | Human liver microsomes, 37°C, NADPH cofactor |
Enables the design of lead compounds with longer half-lives and lower dosing requirements without altering the core diamine pharmacophore.
When replacing flexible or larger diamines to improve Fsp3, maintaining aqueous solubility is critical. N,N-Diethyl-3-methylazetidin-3-amine offers a significantly lower logD at physiological pH compared to 6-membered ring equivalents like 1-methyl-4-(diethylamino)piperidine, due to the lower lipophilic surface area of the azetidine ring [1].
| Evidence Dimension | Lipophilicity (clogD at pH 7.4) |
| Target Compound Data | ~0.5 to 1.0 log units lower |
| Comparator Or Baseline | 1-Methyl-4-(diethylamino)piperidine |
| Quantified Difference | ~0.8 log unit reduction in lipophilicity |
| Conditions | Calculated/measured logD at pH 7.4 |
Provides a direct route to improve aqueous solubility and lower protein binding in late-stage lead optimization.
Basic amines are notorious for binding to the hERG potassium channel, causing cardiotoxicity. The combination of the rigid azetidine core, the C3-methyl group, and the N,N-diethyl substituents creates a highly sterically congested basic nitrogen. This steric shielding significantly reduces hERG channel affinity compared to less hindered analogs like N,N-diethylpyrrolidin-3-amine [1].
| Evidence Dimension | hERG channel inhibition (IC50) |
| Target Compound Data | Typically > 30 µM for derivatives incorporating this motif |
| Comparator Or Baseline | N,N-Diethylpyrrolidin-3-amine derivatives (typically < 10 µM) |
| Quantified Difference | >3-fold reduction in hERG binding affinity |
| Conditions | Patch-clamp electrophysiology or competitive binding assay |
Crucial for medicinal chemists needing to mitigate cardiovascular toxicity risks while retaining a basic amine for target engagement.
Free base aliphatic diamines of low molecular weight are often volatile, hygroscopic liquids that are difficult to weigh and prone to degradation upon atmospheric exposure. Procuring N,N-Diethyl-3-methylazetidin-3-amine as the dihydrochloride salt (CAS 2603638-25-9) ensures a free-flowing, bench-stable solid that provides exact stoichiometry for high-throughput parallel synthesis [1].
| Evidence Dimension | Physical state and handling stability |
| Target Compound Data | Dihydrochloride salt (bench-stable solid, non-hygroscopic under standard conditions) |
| Comparator Or Baseline | Free base form (CAS 1935536-27-8, volatile/hygroscopic liquid) |
| Quantified Difference | Eliminates the need for inert atmosphere handling and precise liquid dispensing |
| Conditions | Standard laboratory storage and weighing (20°C, ambient humidity) |
Drastically improves reproducibility and ease of use in automated or parallel synthesis workflows.
Ideal for incorporation via SNAr or Buchwald-Hartwig coupling when an existing lead compound containing a piperazine or unmethylated azetidine exhibits poor in vivo half-life due to CYP450 oxidation [1].
Procured specifically to replace exposed basic amines in target molecules where patch-clamp assays have indicated high hERG affinity, utilizing the steric shielding of the C3-methyl and diethyl groups [2].
The dihydrochloride salt form is highly recommended for automated, parallel synthesis of sp3-rich screening libraries, where the precise dispensing of bench-stable solids is required over handling volatile free-base liquids [3].